Cas no 59301-22-3 (5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine)

5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-nitrophenyl group at the 5-position and an amine at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The nitro group enhances electrophilic properties, facilitating further functionalization, while the triazole ring contributes to stability and potential biological activity. Its well-defined molecular architecture allows for precise modifications in medicinal chemistry applications, particularly in the development of antimicrobial and antitumor agents. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine structure
59301-22-3 structure
Product Name:5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine
CAS No:59301-22-3
MF:C8H7N5O2
MW:205.173480272293
CID:57400
PubChem ID:3726868
Update Time:2025-06-10

5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine
    • 5-(2-Nitrophenyl)-1H-1,2,4-triazol-3-amine
    • 3-Amino-5-o-nitrophenyl-1,2,4-triazol
    • 5-(2-nitro-phenyl)-1H-[1,2,4]triazol-3-ylamine
    • 5(3)-(2-Nitrophenyl)-3(5)amino-1,2,4-triazol
    • AC1MV406
    • AG-G-11120
    • CTK5A9743
    • HMS2583N07
    • 1H-1,2,4-Triazol-3-amine,5-(2-nitrophenyl)- (9CI)
    • DTXSID70395591
    • SMR000270613
    • AKOS000152399
    • FT-0759703
    • A8342
    • AKOS001767009
    • 3-(2-nitrophenyl)-1H-1,2,4-triazol-5-amine
    • MLS000663990
    • 59301-22-3
    • MFCD01305137
    • SR-01000519604-1
    • CHEMBL1596713
    • SR-01000519604
    • Inchi: 1S/C8H7N5O2/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13(14)15/h1-4H,(H3,9,10,11,12)
    • InChI Key: OXVOSTFDRAAYSZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1C1=NC(N)=NN1)=O

Computed Properties

  • Exact Mass: 205.06011
  • Monoisotopic Mass: 205.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113A^2
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.535
  • Boiling Point: 515.1°C at 760 mmHg
  • Flash Point: 265.3°C
  • Refractive Index: 1.71
  • PSA: 110.73

5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N232230-50mg
5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine
59301-22-3
50mg
$ 210.00 2022-06-03
TRC
N232230-100mg
5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine
59301-22-3
100mg
$ 350.00 2022-06-03
TRC
N232230-250mg
5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine
59301-22-3
250mg
$ 685.00 2022-06-03

5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine Related Literature

Additional information on 5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine

Comprehensive Overview of 5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine (CAS No. 59301-22-3): Properties, Applications, and Research Insights

5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine (CAS No. 59301-22-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound belongs to the 1,2,4-triazole family, a class known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are increasingly exploring its potential as a scaffold for drug development, particularly in targeting enzyme inhibition and receptor modulation.

The nitrophenyl moiety in 5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine enhances its electron-withdrawing characteristics, making it a valuable intermediate in organic synthesis. Recent studies highlight its role in designing photoactive materials and fluorescent probes, aligning with the growing demand for sustainable and energy-efficient technologies. This compound’s versatility also extends to coordination chemistry, where it acts as a ligand for metal complexes used in catalysis and material science.

In the context of green chemistry, 5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine has been investigated for its potential in biodegradable polymer formulations. With rising environmental concerns, industries are seeking alternatives to conventional plastics, and this compound’s derivatives show promise due to their stability and low toxicity. Additionally, its structure-activity relationship (SAR) is a focal point for computational chemists leveraging AI-driven molecular modeling to predict novel applications.

From a commercial perspective, the demand for high-purity 59301-22-3 is driven by its use in high-throughput screening (HTS) libraries. Pharmaceutical companies prioritize such compounds to accelerate drug discovery pipelines, especially for neglected diseases. Analytical techniques like HPLC and LC-MS are critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP) standards.

Safety and handling of 5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine adhere to standard laboratory protocols, with emphasis on proper ventilation and personal protective equipment (PPE). While not classified as hazardous under typical conditions, its nitro group warrants cautious storage away from reducing agents to prevent unintended reactions. Regulatory frameworks such as REACH and FDA guidelines provide clear directives for its use in industrial and research settings.

Emerging trends in personalized medicine and precision agriculture further underscore the relevance of this compound. For instance, its derivatives are being tested as plant growth regulators to address food security challenges. Meanwhile, collaborations between academia and biotech firms aim to unlock its therapeutic potential in neurology and immunology, reflecting broader shifts toward translational research.

In summary, 5-(2-Nitrophenyl)-4H-1,2,4-triazol-3-amine (CAS No. 59301-22-3) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from material science to life sciences—position it as a compound of enduring scientific and industrial value. Ongoing research will likely reveal new dimensions of its utility, reinforcing its role in advancing sustainable and health-focused technologies.

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